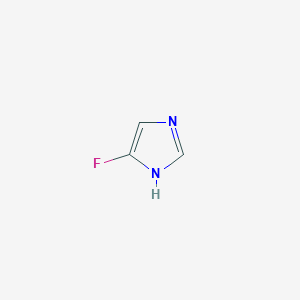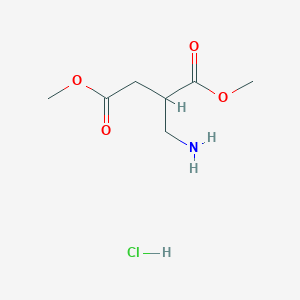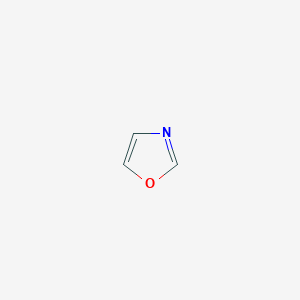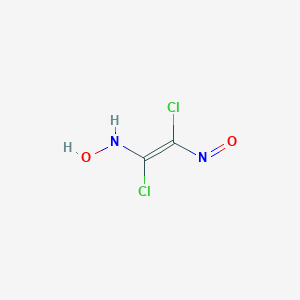
S.2-846
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Benzo-1,3-diazaspiro(45)decane-4-one-2-thione is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thione typically involves multi-step organic reactions. One common method includes the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and involves highly regioselective C-C coupling and spiro scaffold steps .
Industrial Production Methods
While specific industrial production methods for 7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thione are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thione involves its interaction with specific molecular targets. For example, it has been identified as a potent inhibitor of receptor interaction protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death. By inhibiting RIPK1, this compound can block the activation of the necroptosis pathway, showing therapeutic potential in various inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
7,8-Benzo-1,3-diazaspiro(4.5)decane-2,4-dione: This compound shares a similar spirocyclic structure but differs in its functional groups.
2,8-Diazaspiro(4.5)decan-1-one:
Uniqueness
7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thione is unique due to its specific functional groups and the resulting chemical properties. Its ability to inhibit RIPK1 distinguishes it from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.
Properties
CAS No. |
108651-08-7 |
|---|---|
Molecular Formula |
C12H12N2OS |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
2'-sulfanylidenespiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-4'-one |
InChI |
InChI=1S/C12H12N2OS/c15-10-12(14-11(16)13-10)6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H2,13,14,15,16) |
InChI Key |
YXXPIDQOBPJEDR-UHFFFAOYSA-N |
SMILES |
C1CC2(CC3=CC=CC=C31)C(=O)NC(=S)N2 |
Canonical SMILES |
C1CC2(CC3=CC=CC=C31)C(=O)NC(=S)N2 |
Synonyms |
2'-Thioxospiro[tetralin-2,4'-imidazolidin]-5'-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















